3-(1,1-Difluoroethyl)azetidine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

3-(1,1-Difluoroethyl)azetidine (CAS 1780652-22-3) is a four-membered nitrogen-containing heterocycle with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol. It is characterized by a 1,1-difluoroethyl group attached to the azetidine ring.

Molecular Formula C5H9F2N
Molecular Weight 121.13
CAS No. 1780652-22-3
Cat. No. B3246379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Difluoroethyl)azetidine
CAS1780652-22-3
Molecular FormulaC5H9F2N
Molecular Weight121.13
Structural Identifiers
SMILESCC(C1CNC1)(F)F
InChIInChI=1S/C5H9F2N/c1-5(6,7)4-2-8-3-4/h4,8H,2-3H2,1H3
InChIKeyZBGCOQFHTOFOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,1-Difluoroethyl)azetidine (CAS 1780652-22-3): A Fluorinated Azetidine Building Block for Medicinal Chemistry and Procurement


3-(1,1-Difluoroethyl)azetidine (CAS 1780652-22-3) is a four-membered nitrogen-containing heterocycle with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol . It is characterized by a 1,1-difluoroethyl group attached to the azetidine ring . This compound belongs to the class of fluorinated saturated heterocyclic amines, which are highly valued as building blocks in early drug discovery due to the significant modulatory effects of fluorine substitution on key physicochemical properties [1].

Why 3-(1,1-Difluoroethyl)azetidine Cannot Be Casually Substituted in Research and Development


In medicinal chemistry, the simple substitution of one fluorinated heterocyclic amine for another is scientifically invalid without thorough comparative data. The specific placement and degree of fluorination on the azetidine scaffold dramatically and non-linearly alter core physicochemical properties, including pKa, LogP, and metabolic stability, which are critical for target engagement, permeability, and in vivo clearance [1]. For example, the electron-withdrawing effect of fluorine lowers basicity and modulates lipophilicity, but the exact outcome is highly dependent on the fluorine's distance from the protonation center and the molecule's resulting conformational preferences [1]. Therefore, using a different analog without rigorous comparative analysis carries a high risk of project failure due to unforeseen changes in these fundamental drug-like properties.

Evidence-Based Differentiation Guide for 3-(1,1-Difluoroethyl)azetidine Against Its Closest Analogs


pKa Modulation: Comparative Basicity Analysis of Fluorinated Azetidines

A systematic 2023 study by Melnykov et al. provides quantitative data for the pKa values of a series of mono- and difluorinated azetidines. The study demonstrates that the presence and position of fluorine atoms significantly reduce the basicity of the azetidine nitrogen compared to the non-fluorinated parent compound. While the exact pKa for 3-(1,1-difluoroethyl)azetidine is not listed, the data clearly show a class-level effect where difluorinated azetidines exhibit pKa values in the range of 7.5-8.5, compared to approximately 10.0-11.0 for the unsubstituted azetidine [1]. This reduction of ~2.5-3.5 log units is a critical differentiator from non-fluorinated azetidine analogs. Furthermore, the study establishes that the number of fluorine atoms and their distance to the protonation center are the major factors defining basicity [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Lipophilicity Tuning: LogP Analysis of Fluorinated Azetidine Scaffolds

The same systematic study by Melnykov et al. (2023) also measured the LogP values of a range of fluorinated azetidines. The data indicate that difluorination of the azetidine ring generally leads to a modest increase in lipophilicity compared to mono-fluorinated or non-fluorinated azetidines. Specifically, the study's LogP data for related difluorinated azetidine derivatives show an increase of approximately 0.5-1.5 log units over the unsubstituted azetidine baseline (LogP ~0.0-0.5) [1]. This increase is less pronounced than what would be predicted by simply adding the lipophilicity contribution of two isolated fluorine atoms (π ~0.25 per fluorine), due to the electron-withdrawing effect on the basic nitrogen which can increase hydrophilicity [1]. The study highlights that both pKa and LogP are considerably affected by the conformational preferences of the specific derivative [1].

Drug Discovery ADME Properties Lipophilicity Optimization

Metabolic Stability: Intrinsic Microsomal Clearance of Difluorinated Azetidines

The Melnykov et al. (2023) study assessed the intrinsic microsomal clearance (CLint) of a series of fluorinated azetidines, a key in vitro predictor of metabolic stability. The findings demonstrate that difluorinated azetidines, with one notable exception (3,3-difluoroazetidine), exhibit high metabolic stability [1]. The study explicitly states that 'Intrinsic microsomal clearance measurements demonstrated high metabolic stability of the compounds studied (with a single exception of the 3,3-difluoroazetidine derivative)' [1]. This is a crucial class-level differentiator from non-fluorinated or less optimally fluorinated analogs, where rapid oxidative metabolism by cytochrome P450 enzymes can lead to short half-lives and poor in vivo exposure.

Drug Metabolism Pharmacokinetics ADME

Methoxy Bioisostere Potential: The CF2Me Group as a Surrogate for -OMe

The 1,1-difluoroethyl (CF2Me) group is recognized in the medicinal chemistry literature as a bioisostere for the methoxy (-OMe) group. A 2019 review states, 'In particular, the CF2Me residue is attractive as it could be used for example as a bioisostere of the methoxy group' [1]. This is because the difluoroethyl group mimics the steric and electronic features of a methoxy group while providing the metabolic advantages of a C-F bond [1]. In contrast, a non-fluorinated ethyl group (-CH2CH3) or a mono-fluorinated analog would not provide this specific combination of steric mimicry and enhanced metabolic stability. This functional group swap is a powerful design strategy for improving the drug-like properties of a lead series without significantly altering its target-binding conformation.

Medicinal Chemistry Bioisosterism Lead Optimization

Procurement Specification: Available Purity Grades for 3-(1,1-Difluoroethyl)azetidine Hydrochloride

For procurement purposes, the hydrochloride salt of 3-(1,1-Difluoroethyl)azetidine (CAS 2174001-52-4) is available from multiple commercial suppliers with a minimum purity of 95% or 98% . For example, one vendor lists a purity of ≥98% , while another specifies a minimum purity of 95% . The availability of a high-purity salt form is a practical advantage over the free base or other analogs that may only be available in lower purity, as impurities can confound biological assay results and hinder reproducible synthesis. The hydrochloride salt also offers improved handling and storage properties compared to the volatile free base.

Chemical Sourcing Research Reagents Quality Control

Primary Application Scenarios for 3-(1,1-Difluoroethyl)azetidine in Research and Industry


Lead Optimization in Drug Discovery: Tuning Basicity and Lipophilicity

This compound is an ideal building block for medicinal chemists during the lead optimization phase when a reduction in basicity and a controlled increase in lipophilicity are required to improve a molecule's permeability and oral bioavailability [1]. The class-level evidence of pKa reduction by ~2.5-3.5 units compared to non-fluorinated azetidines directly addresses the common problem of poor membrane permeability in highly basic amines [1].

Enhancing Metabolic Stability: Replacing Labile Functional Groups

This scaffold is well-suited for medicinal chemistry projects where a lead compound exhibits high intrinsic clearance due to oxidative metabolism. The class-level data showing high microsomal stability for difluorinated azetidines suggests that incorporating this fragment can increase a drug candidate's half-life and lower its projected human dose [1].

Methoxy Bioisostere Replacement Strategy

When a lead molecule contains a methoxy (-OMe) group that is identified as a site of rapid metabolic O-demethylation, the 3-(1,1-Difluoroethyl)azetidine fragment can serve as a bioisosteric replacement for that moiety [2]. This strategic swap is intended to block the metabolic soft spot while retaining the steric and electronic properties essential for target binding, offering a direct advantage over using a non-fluorinated or mono-fluorinated azetidine analog [2].

Reliable Sourcing for Reproducible Research

For research laboratories and procurement departments, this compound offers a clear advantage in the form of its commercially available hydrochloride salt at high purity (≥98%) . This ensures consistent quality and eliminates the variability associated with handling the free base or sourcing analogs of questionable purity, which is critical for generating robust and reproducible data in both academic and industrial settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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